NITD008

描述

化学反应分析

Biochemical Mechanism of RNA Chain Termination

NITD008 exerts antiviral effects by inhibiting viral RNA-dependent RNA polymerase (RdRp). Its triphosphate form (ppp-NITD008) competes with adenosine triphosphate (ATP) during RNA synthesis:

-

Incorporation into RNA : ppp-NITD008 is incorporated into nascent viral RNA by RdRp, causing premature chain termination due to the absence of a 3′-hydroxyl group required for phosphodiester bond formation .

-

Inhibition Efficiency : Biochemical assays demonstrated an IC<sub>50</sub> of 0.31 µM against dengue virus (DENV) RdRp, with complete RNA synthesis inhibition at 20 µM .

-

Structural Basis : The 2′-ethynyl group and carbon substitution at N-7 of the purine ring prevent proper RNA elongation while maintaining binding affinity to RdRp .

Metabolic Activation and Pharmacokinetics

This compound requires intracellular phosphorylation to its active triphosphate form. Key metabolic data include:

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value (Mice) |

|---|---|

| Bioavailability | 48% |

| Elimination t<sub>1/2</sub> | 4.99 h |

| C<sub>max</sub> (p.o.) | 3 µM |

| Volume of Distribution | 3.71 L/kg |

-

Phosphorylation Pathway : Host kinases sequentially phosphorylate this compound to its monophosphate (MP), diphosphate (DP), and triphosphate (TP) forms. The TP form is the primary active metabolite .

-

Species Variability : Pharmacokinetic studies in rats and dogs showed similar bioavailability (45–52%) and prolonged elimination half-lives (5–7 h) .

Antiviral Activity Across Viral Families

This compound demonstrates broad-spectrum inhibition by targeting conserved RdRp motifs. Selectivity data are summarized below:

Table 2: Antiviral Activity (EC<sub>50</sub>) of this compound

| Virus | EC<sub>50</sub> (µM) |

|---|---|

| Dengue virus (DENV) | 0.64 |

| Zika virus (ZIKV) | 0.14–0.24 |

| Hepatitis C virus (HCV) | 0.11 |

| Enterovirus 71 (EV71) | 0.64 |

| Norovirus (replicon) | 0.21 |

| Tick-borne encephalitis virus (TBEV) | 3–9 |

-

Therapeutic Index : High selectivity indices (SI = CC<sub>50</sub>/EC<sub>50</sub>) were observed in Vero cells (SI ≥ 179 ) and A549 cells (SI ≥ 17.2 ) .

-

Resistance Profile : No drug-resistant DENV or ZIKV variants emerged after prolonged this compound exposure in cell culture .

Chemical Stability and Reactivity

This compound’s stability under physiological conditions is critical for its efficacy:

-

Storage : Stable at -20°C in lyophilized form; hydrolytically stable at pH 3.5–7.4 .

-

CYP450 Interactions : No significant inhibition of cytochrome P450 enzymes (IC<sub>50</sub> > 50 µM) .

-

Toxicological Profile : No genotoxicity (Ames test negative) or cardiovascular toxicity (hERG IC<sub>50</sub> > 30 µM) .

Structural-Activity Relationship (SAR)

Key structural features contributing to this compound’s reactivity:

-

2′-Ethynyl Group : Enhances RdRp binding and prevents RNA elongation .

-

7-Deaza Modification : Reduces base-pairing flexibility, favoring termination over ATP mimicry .

-

Ribose Conformation : β-D-ribofuranosyl configuration ensures proper positioning in RdRp’s active site .

In Vivo Efficacy and Limitations

-

Mouse Models : Oral administration (20 mg/kg/day) reduced viremia by 4-log<sub>10</sub> and prevented mortality in ZIKV- and DENV-infected mice .

-

Blood-Brain Barrier Penetration : Demonstrated efficacy against neurotropic viruses like West Nile virus .

-

Limitations : Variable potency against tick-borne flaviviruses (EC<sub>50</sub> = 3–9 µM) due to polymerase structural heterogeneity .

科学研究应用

Antiviral Activity Against Caliciviruses

NITD008 has demonstrated significant antiviral activity against caliciviruses, particularly in vitro. Research indicates that it inhibits the replication of feline calicivirus (FCV), murine norovirus (MNV), and human norovirus replicons with effective concentrations (EC50) ranging from 0.21 µM to 0.94 µM.

Case Study: Efficacy Against Caliciviruses

- Viruses Tested : FCV, MNV, Norwalk replicon

- EC50 Values :

- MNV: 0.91 µM

- FCV: 0.94 µM

- Norwalk replicon: 0.21 µM

- Cellular Toxicity : Limited toxicity observed with a cytotoxic concentration (CC50) of 15.7 µM for RAW264.7 cells and no toxicity in CRFK cells up to 120 µM.

- Therapeutic Index : Estimated therapeutic indices were 17.2 for MNV and ≥127.6 for FCV, indicating a favorable safety profile relative to its antiviral potency .

Inhibition of Flavivirus Replication

This compound has been identified as a potent inhibitor of several flaviviruses, including Zika virus (ZIKV), hepatitis C virus (HCV), West Nile virus (WNV), and Yellow fever virus (YFV).

Case Study: Zika Virus

- Strains Tested : GZ01/2016 and FSS13025/2010

- In Vitro EC50 Values :

- GZ01/2016: 241 nM

- FSS13025/2010: 137 nM

- Viral Titer Reduction : At a concentration of 5 µM, this compound reduced viral titers by up to 400-fold for GZ01/2016 and up to 1000-fold for FSS13025/2010.

- In Vivo Efficacy : In animal models, this compound significantly reduced viremia and prevented mortality associated with ZIKV infection .

Activity Against Tick-Borne Viruses

Research has shown that this compound is effective against various tick-borne flaviviruses, including Kyasanur Forest Disease virus (KFDV) and Omsk Hemorrhagic Fever virus (OHFV).

Case Study: Tick-Borne Encephalitis Virus

- Viruses Tested : KFDV, AHFV, OHFV

- EC50 Values : Ranged from 3 to 9 μM across different assays.

- Assays Used :

- Cytopathic effect (CPE)

- Viral titer reduction

- Results : Treatment with this compound led to significant reductions in viral titers, comparable to known flaviviral inhibitors .

Potential for Development of Non-Toxic Derivatives

Given its low toxicity profile and potent antiviral activity, this compound serves as a promising scaffold for the development of new antiviral agents. Ongoing research aims to create derivatives that maintain efficacy while minimizing potential side effects.

Data Summary Table

| Virus Type | Virus Name | EC50 Value (µM) | CC50 Value (µM) | Therapeutic Index |

|---|---|---|---|---|

| Calicivirus | Murine Norovirus | 0.91 | 15.7 | 17.2 |

| Calicivirus | Feline Calicivirus | 0.94 | >120 | ≥127.6 |

| Flavivirus | Zika Virus | 241 nM | Not specified | Not specified |

| Tick-Borne Flavivirus | KFDV | 3-9 | Not specified | Not specified |

作用机制

相似化合物的比较

NITD008 与其他腺苷类似物相似,例如:

法匹拉韦: 已获批在几个国家用于治疗 COVID-19.

MK-608: 一种结构相似的药物.

瑞德西韦: 一种结构相似的 FDA 批准的抗病毒药物.

利巴韦林: 另一种具有致畸作用的抗病毒药物.

与这些化合物相比,this compound 在强效抑制多种黄病毒方面是独一无二的,尽管其毒性限制了它在临床环境中的应用 .

生物活性

NITD008 is an adenosine analog that has garnered attention for its potent antiviral activity against various viruses, particularly flaviviruses and caliciviruses. This compound has been studied extensively in vitro and in vivo, demonstrating significant efficacy against viruses such as Zika virus (ZIKV), dengue virus (DENV), and other related pathogens.

Antiviral Efficacy

1. Against Flaviviruses:

this compound has shown remarkable antiviral activity against multiple flaviviruses, including ZIKV and DENV. The effective concentration (EC50) values for ZIKV strains GZ01/2016 and FSS13025/2010 were reported to be 241 nM and 137 nM, respectively, indicating a strong inhibitory effect on viral replication . In a study involving DENV, this compound exhibited an EC50 of 0.64 μM, showcasing its potential as a therapeutic agent against this virus .

2. Against Caliciviruses:

this compound also demonstrates potent activity against caliciviruses, such as feline calicivirus (FCV) and murine norovirus (MNV). The EC50 values for MNV and FCV were found to be 0.91 µM and 0.94 µM, respectively, with a therapeutic index (TI) of ≥127.6 for FCV . This indicates that this compound is not only effective but also exhibits low toxicity in cell lines.

This compound functions primarily by inhibiting viral RNA synthesis. It interferes with the replication process of the viral genome, thereby reducing the production of infectious viral particles. The compound's mechanism involves the incorporation into viral RNA, which disrupts normal polymerase activity .

In Vitro Studies

In vitro studies utilizing various cell lines have consistently demonstrated that this compound reduces cytopathic effects (CPE) induced by viral infections. For instance, in Vero cells infected with ZIKV, treatment with this compound significantly decreased plaque formation and viral titers .

Table 1: Summary of EC50 Values for this compound Against Various Viruses

| Virus | Strain | EC50 Value (nM) |

|---|---|---|

| Zika Virus | GZ01/2016 | 241 |

| Zika Virus | FSS13025/2010 | 137 |

| Dengue Virus | DENV-1 | 640 |

| Feline Calicivirus | FCV | 940 |

| Murine Norovirus | MNV | 910 |

In Vivo Studies

In vivo studies have further validated the antiviral potential of this compound. In mouse models infected with ZIKV, treatment resulted in significant reductions in viremia and improved survival rates . Notably, genome sequencing post-treatment revealed no adaptive mutations in the virus, suggesting that resistance development may be limited .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1: In a controlled experiment involving A129 mice challenged with ZIKV, administration of this compound led to a marked decrease in viral loads and prevented mortality associated with the infection .

- Case Study 2: Research involving DENV-infected mice showed that this compound reduced cytokine levels associated with severe dengue pathology, indicating its potential to mitigate inflammatory responses during viral infections .

属性

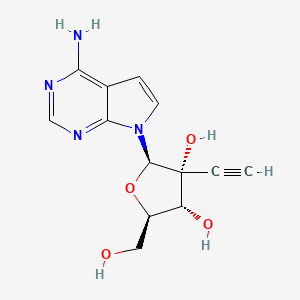

IUPAC Name |

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRAIOQPSBRMOV-NRMKKVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159354 | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044589-82-3 | |

| Record name | 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NITD-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITD-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NITD008 functions as a nucleoside analogue, specifically an adenosine analogue. It is metabolized within infected cells to its active triphosphate form. This active form directly targets the RNA-dependent RNA polymerase (RdRp) of various viruses, including dengue virus, Zika virus, and enterovirus 71. [, , ] By acting as a chain terminator during viral RNA synthesis, this compound effectively inhibits viral replication. []

ANone: In various in vivo models, this compound has demonstrated the ability to:

- Reduce peak viremia: Significantly lowering the amount of virus circulating in the bloodstream. []

- Decrease cytokine elevation: Attenuating the excessive immune response often associated with severe viral infections. []

- Improve survival rates: Demonstrating a protective effect against mortality in animal models of dengue and Zika virus infections. [, ]

ANone: this compound is a nucleoside analogue with the following chemical name: (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol. Unfortunately, specific data regarding its molecular formula, weight, and spectroscopic properties are not available in the provided research papers.

ANone: While the provided research doesn't delve into specific SAR studies, it does highlight the importance of the nucleoside scaffold for the antiviral activity of this compound. Modifications to this core structure could potentially impact its interaction with viral RdRp and alter its potency. Further research is needed to explore specific structure-activity relationships.

A: Yes, resistance to this compound has been observed in vitro. Studies on enterovirus 71 have identified mutations in the viral 3A and 3D polymerase regions that confer resistance. Interestingly, a combination of both 3A and 3D mutations leads to higher resistance levels, suggesting a collaborative role for these proteins in viral replication and resistance development. []

A: Research indicates that this compound exhibits favorable pharmacokinetic properties: * Bioavailability: It is orally bioavailable. []* Metabolism: Dengue virus infection can trigger cytokine production in PBMCs, reducing the efficiency of conversion of the prodrug to its active triphosphate form. []

ANone: Yes, this compound has demonstrated promising efficacy in preclinical studies:

- Dengue virus: In mouse models, it suppressed peak viremia, reduced cytokine elevation, and improved survival rates. [, ]

- Zika virus: It effectively reduced viremia and prevented mortality in A129 mice. []

- Enterovirus 71: Oral administration reduced viral loads in various organs, prevented clinical symptoms, and improved survival. []

- West Nile virus: Showed efficacy in combination with histone deacetylase inhibitor vorinostat in ameliorating infection. []

ANone: this compound has shown potent in vitro activity against a broad range of viruses:

- Dengue virus: Effective against all four serotypes. [, ]

- Zika virus: Inhibits both historical and contemporary strains. [, , , ]

- Enterovirus 71: Demonstrated potent inhibition. [, ]

- Feline calicivirus: Showed activity against virulent systemic disease strains. []

- Norovirus: Inhibited murine norovirus and human norovirus replicons. []

- West Nile virus: Demonstrated potent inhibition. [, ]

- Yellow fever virus: Showed inhibitory activity. []

- Powassan virus: Exhibited inhibitory activity. []

- Hepatitis C virus: Demonstrated some suppressive activity. [, ]

- Hepatitis E virus: Showed potent inhibition, with synergistic effects in combination with GPC-N114. [, ]

- Ophidian serpentoviruses: Exhibited potent antiviral activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。